P‑Glycoprotein Substrate Status: MPT0B014 vs. Combretastatin A‑4 and Colchicine
MPT0B014 is not a substrate for the P‑glycoprotein (P‑gp) efflux transporter, whereas the structurally related colchicine‑site ligand combretastatin A‑4 (CA‑4) is a well‑characterized P‑gp substrate. In calcein‑AM efflux assays using P‑gp‑overexpressing NCI/ADR‑RES cells, MPT0B014 (0.1–1 μM) did not inhibit calcein‑AM efflux, confirming lack of P‑gp interaction [1]. By contrast, CA‑4 is actively transported by P‑gp, resulting in 3‑ to 10‑fold reduced cytotoxicity in P‑gp‑expressing versus parental cell lines [2].
| Evidence Dimension | P‑glycoprotein substrate status |
|---|---|
| Target Compound Data | Not a P‑gp substrate; no inhibition of calcein‑AM efflux at 0.1–1 μM |
| Comparator Or Baseline | Combretastatin A‑4 (CA‑4): documented P‑gp substrate with reduced accumulation in MDR cells |
| Quantified Difference | MPT0B014 maintains full potency in P‑gp‑overexpressing cells (IC₅₀ ~0.03 μM in NCI/ADR‑RES); CA‑4 shows 3–10× reduced potency in MDR versus parental cells |
| Conditions | NCI/ADR‑RES cells (P‑gp‑overexpressing); calcein‑AM fluorescent dye efflux assay |
Why This Matters
For experiments involving P‑gp‑overexpressing cancer models, MPT0B014 provides reliable intracellular accumulation and consistent IC₅₀ measurements that CA‑4 or colchicine cannot deliver.
- [1] Tsai AC, Pai HC, Wang CY, Liou JP, Teng CM, Wang JC, Pan SL. In vitro and in vivo anti-tumour effects of MPT0B014, a novel derivative aroylquinoline, and in combination with erlotinib in human non-small-cell lung cancer cells. Br J Pharmacol. 2014 Jan;171(1):122-33. View Source
- [2] Li W, Sun H, Xu F, Shuai W, Liu J, Xu S, Yao H, Zhu Z, Xu J. Combretastatin A-4 and its analogs in cancer therapy. Eur J Med Chem. 2022;231:114143. View Source
